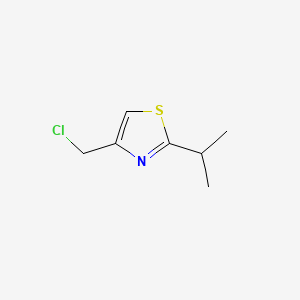

4-(Clorometil)-2-isopropiltiazol

Descripción general

Descripción

4-(Chloromethyl)-2-isopropylthiazole (CMIT) is an organic compound that has been extensively studied in recent years due to its interesting properties and potential applications in various scientific research fields. This compound is a member of the thiazole family, which consists of compounds with a sulfur-nitrogen ring structure. CMIT has been found to have a wide range of biological activities, such as antibacterial, antifungal, and antioxidant properties. It has also been used in various laboratory experiments for the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Calixareno

4-(Clorometil)-2-isopropiltiazol: se utiliza en la síntesis de nuevos derivados de calix[4]areno. Estos derivados son de gran interés debido a su potencial actividad citotóxica contra diversas células cancerosas humanas. Por ejemplo, ciertos derivados de superbase de calix[4]areno han demostrado inhibir la proliferación de células de carcinoma colorrectal, cáncer de pulmón y carcinoma hepatocelular .

Desarrollo de Polímeros Hiperentrecruzados (HCP)

Este compuesto juega un papel en el diseño y la síntesis de HCP. Estos polímeros son conocidos por su alta superficie y se utilizan en aplicaciones como almacenamiento de gas, captura de carbono y eliminación de contaminantes. La capacidad de funcionalizar fácilmente los HCP permite la incorporación de diversas funcionalidades químicas, lo que lleva a propiedades mejoradas para aplicaciones específicas .

Síntesis Orgánica

En química orgánica, This compound se utiliza como reactivo para diversas aplicaciones de síntesis orgánica. Sus propiedades facilitan condiciones de reacción más suaves y mejores requisitos de solubilidad, lo que es ventajoso para la síntesis de materiales funcionales .

Catálisis

Las características estructurales del compuesto lo hacen adecuado para su uso en procesos catalíticos. Su participación en la síntesis de bases y derivados de superbase indica su potencial en aplicaciones catalíticas, donde puede influir en las tasas de reacción, los rendimientos y la selectividad .

Sistemas de Liberación de Fármacos

Debido a su naturaleza reactiva, This compound se puede utilizar para modificar polímeros que se emplean en sistemas de liberación de fármacos. Esta modificación puede mejorar la capacidad de los polímeros para transportar y liberar agentes terapéuticos de forma controlada .

Tecnologías de Detección

La estructura química de This compound permite su uso en el desarrollo de materiales de detección. Estos materiales se pueden diseñar para detectar varios estímulos ambientales o biológicos, proporcionando datos valiosos para el monitoreo y el análisis .

Mecanismo De Acción

Target of Action

flexneri . The role of these enzymes is crucial in the survival and replication of the bacteria.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a nucleophilic substitution mechanism . This involves the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

It is known that metabolic pathways are a series of linked chemical reactions occurring within a cell . The product of one enzyme often acts as the substrate for the next, creating a chain of reactions that transform the initial substrate into a final product . The compound could potentially affect these pathways by interacting with key enzymes, thereby altering the normal flow of reactions.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect . It involves the study of how an organism affects a drug, with emphasis on the relationship between drug plasma concentration and the time elapsed since the drug’s administration .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-(Chloromethyl)-2-isopropylthiazole. For instance, similar compounds like Methylchloroisothiazolinone, an isothiazolinone used as a biocide, is a white solid that melts near room temperature . Its action could be influenced by environmental conditions.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTDRZIMYRYHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376802 | |

| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40516-57-2 | |

| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-2-isopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

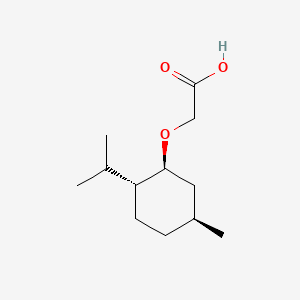

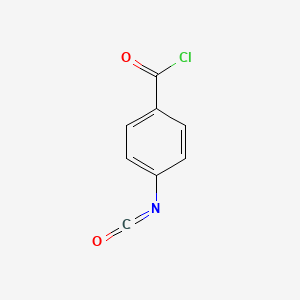

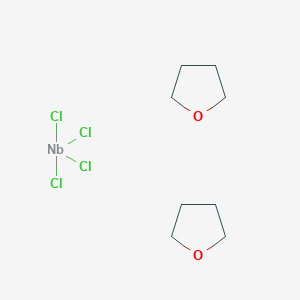

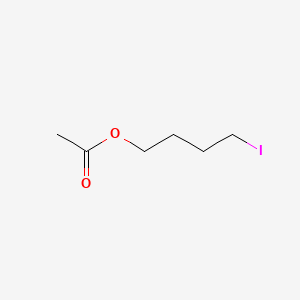

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

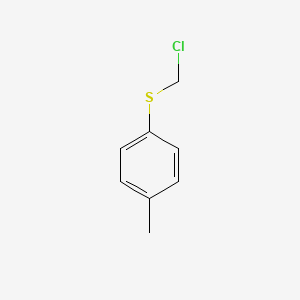

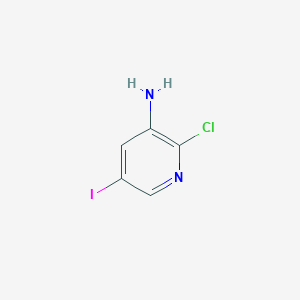

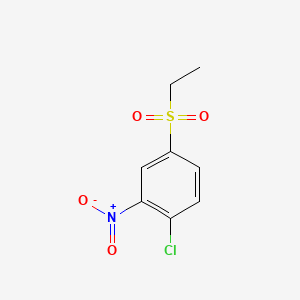

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)